

An In-depth Technical Guide to the NMR Spectroscopy of C18H12FN5O3

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **C18H12FN5O3**

Cat. No.: **B12635274**

[Get Quote](#)

Disclaimer: No experimental Nuclear Magnetic Resonance (NMR) spectroscopy data for the compound with the molecular formula **C18H12FN5O3** has been found in the public domain. This guide presents a plausible chemical structure for this formula and provides predicted ¹H and ¹³C NMR data based on established principles and spectral data of analogous structures. This information is intended for research and drug development professionals as a predictive guide.

Proposed Structure

To provide a framework for discussing potential NMR data, a plausible structure for **C18H12FN5O3** is proposed as 7-(4-fluorophenyl)-5-(4-nitrophenyl)-[1][2][3]triazolo[1,5-a]pyrimidin-2-amine. This structure is selected based on the prevalence of the triazolopyrimidine core in medicinal chemistry and its synthetic accessibility. The substituents are chosen to satisfy the molecular formula.

Proposed Structure:

Predicted NMR Spectroscopy Data

The following tables summarize the predicted ¹H and ¹³C NMR data for the proposed structure. These predictions are based on the analysis of chemical shift databases and the known effects of substituents on aromatic and heterocyclic systems.[4][5][6]

Predicted ¹H NMR Data

The ^1H NMR spectrum is predicted to exhibit signals corresponding to the protons on the fluorophenyl, nitrophenyl, and triazolopyrimidine moieties, as well as the amine group.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Predicted J (Hz)
~8.5 - 8.7	Doublet	2H	H-2', H-6' (Nitrophenyl)	J = 8-9
~8.3 - 8.5	Doublet	2H	H-3', H-5' (Nitrophenyl)	J = 8-9
~7.8 - 8.0	Triplet	2H	H-2'', H-6'' (Fluorophenyl)	J = 8-9, J(H-F) = 5-6
~7.2 - 7.4	Triplet	2H	H-3'', H-5'' (Fluorophenyl)	J = 8-9
~7.0 - 7.2	Singlet	1H	H-6 (Triazolopyrimidi- ne)	-
~5.5 - 6.5	Broad Singlet	2H	-NH ₂	-

Note: The chemical shifts of aromatic protons are influenced by the electron-withdrawing nitro group and the electronegative fluorine atom.[7][8] The amine protons are expected to be broad and may exchange with deuterium in solvents like D₂O.

Predicted ^{13}C NMR Data

The ^{13}C NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts are predicted based on the carbon's hybridization and its electronic environment.[9][10][11]

Chemical Shift (δ , ppm)	Assignment
~165 - 160	C-F (Fluorophenyl)
~160 - 155	C-2 (Triazolopyrimidine)
~155 - 150	C-7 (Triazolopyrimidine)
~150 - 145	C-NO ₂ (Nitrophenyl)
~145 - 140	C-5 (Triazolopyrimidine)
~140 - 135	C-1' (Nitrophenyl)
~135 - 130	C-1" (Fluorophenyl)
~130 - 125	C-2", C-6" (Fluorophenyl)
~125 - 120	C-2', C-6' (Nitrophenyl)
~120 - 115	C-3', C-5' (Nitrophenyl)
~115 - 110	C-3", C-5" (Fluorophenyl)
~110 - 105	C-6 (Triazolopyrimidine)

Experimental Protocols

A general protocol for acquiring high-quality NMR spectra for a small organic molecule like the proposed structure is outlined below.

Sample Preparation

- Sample Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR and 10-50 mg for ¹³C NMR.[12]
- Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent can affect chemical shifts.[13]
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

- **Filtration:** To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[14]
- **Tube Sealing:** Cap the NMR tube securely to prevent solvent evaporation and contamination. For volatile solvents or long-term storage, sealing with parafilm is recommended.[15]

NMR Instrument Parameters

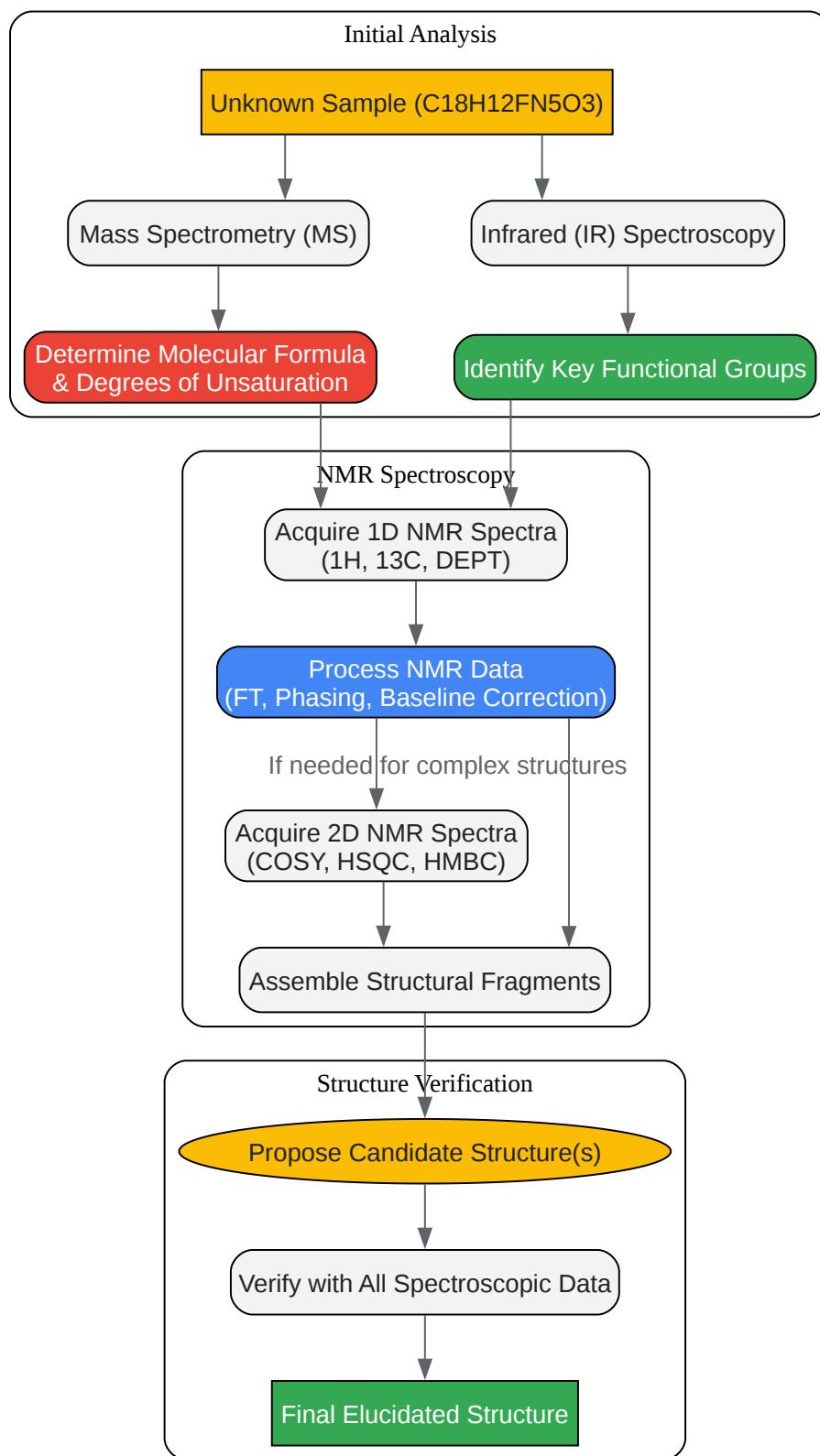
The following are typical parameters for a 400 or 500 MHz NMR spectrometer.[16][17][18]

For ^1H NMR:

- **Pulse Sequence:** A standard single-pulse sequence.
- **Spectral Width:** 12-16 ppm.
- **Acquisition Time:** 2-4 seconds.
- **Relaxation Delay:** 1-5 seconds. A longer delay (5 times the longest T1) is crucial for quantitative measurements.[19]
- **Number of Scans:** 8-32 scans, depending on the sample concentration.
- **Temperature:** 298 K (25 °C).

For ^{13}C NMR:

- **Pulse Sequence:** A proton-decoupled pulse sequence (e.g., zgpg30).
- **Spectral Width:** 200-250 ppm.
- **Acquisition Time:** 1-2 seconds.
- **Relaxation Delay:** 2-5 seconds.
- **Number of Scans:** 1024 or more, as the ^{13}C nucleus is much less sensitive than ^1H .
- **Temperature:** 298 K (25 °C).


Data Processing

- Fourier Transformation: The raw Free Induction Decay (FID) signal is converted into a frequency-domain spectrum.[2]
- Phasing: The spectrum is phase-corrected to ensure all peaks are in the pure absorption mode.[3]
- Baseline Correction: The baseline of the spectrum is corrected to be flat.[20]
- Referencing: The chemical shift axis is referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).[21]
- Integration: The area under each peak in the ^1H spectrum is integrated to determine the relative number of protons.
- Peak Picking: The exact chemical shift of each peak is determined.

Mandatory Visualizations

Workflow for Structure Elucidation

The following diagram illustrates a typical workflow for determining the structure of an unknown organic compound using a combination of spectroscopic methods, with a focus on NMR.[22]
[23][24][25]

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Structure Elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]
- 2. m.youtube.com [m.youtube.com]
- 3. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 4. ¹H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nmr spectroscopy - Nitrobenzene and other monosubstituted benzenes ¹H vs ¹³C NMR assignments - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. 4-Nitrophenylhydrazine(100-16-3) ¹H NMR [m.chemicalbook.com]
- 9. ptfarm.pl [ptfarm.pl]
- 10. ¹H-1,2,3-TRIAZOLO[4,5-B]PYRIDINE(273-34-7) ¹³C NMR spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. depts.washington.edu [depts.washington.edu]
- 14. How to make an NMR sample [chem.ch.huji.ac.il]
- 15. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. Small molecule-NMR | Swedish NMR Centre, University of Gothenburg [gu.se]
- 18. sites.bu.edu [sites.bu.edu]
- 19. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists [mdpi.com]

- 20. researchgate.net [researchgate.net]
- 21. rsc.org [rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. A framework for automated structure elucidation from routine NMR spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
- 25. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the NMR Spectroscopy of C18H12FN5O3]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12635274#nmr-spectroscopy-data-for-c18h12fn5o3>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com